molecular formula C18H21N3O4 B2659157 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1257549-90-8

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2659157
CAS No.: 1257549-90-8
M. Wt: 343.383
InChI Key: QBOLMOOHVWNEJK-UHFFFAOYSA-N
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Description

2-(3-(4-Ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 2-oxoimidazolidin core, a privileged scaffold in pharmaceutical development, linked to a 4-ethoxyphenyl group and a furan-2-ylmethyl acetamide moiety. The presence of the furan ring and the ethoxyphenyl group makes this compound a valuable intermediate for constructing more complex molecules and for probing biological interactions . The structural features of this compound suggest potential for diverse research applications. The 2-oxoimidazolidin (hydantoin) scaffold is a common structural element in compounds with documented biological activity. Furthermore, the 4-ethoxyphenyl moiety is a classic bioisostere found in historically significant pharmaceutical agents, which influences the compound's pharmacokinetic properties . The furan heterocycle is a frequent component in ligands for various enzymes and receptors, indicating this compound's utility as a key starting material in synthetic chemistry programs aimed at developing novel therapeutic agents . Researchers can leverage this chemical as a building block for the synthesis of compound libraries or as a lead structure for optimizing activity against specific biological targets. Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-24-15-7-5-14(6-8-15)21-10-9-20(18(21)23)13-17(22)19-12-16-4-3-11-25-16/h3-8,11H,2,9-10,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOLMOOHVWNEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the imidazolidinone intermediate.

    Attachment of the furan ring: The final step involves the coupling of the furan ring to the acetamide moiety, which can be accomplished using a variety of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various furan derivatives.

    Reduction: The imidazolidinone ring can be reduced under hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the imidazolidinone ring can produce a dihydroimidazolidine derivative.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide may possess anticancer properties. Studies have shown that imidazolidinone derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the ability of structurally related compounds to disrupt the cell cycle and induce cytotoxicity in tumor cells by binding to β-tubulin, thereby affecting microtubule dynamics .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that certain imidazolidinone derivatives exhibit antibacterial and antifungal effects. This makes them suitable candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Neurological Applications

Given the structural similarities with other neuroactive compounds, this compound could be explored for neuroprotective effects. Compounds that modulate calcium channels or neurotransmitter systems are of particular interest in treating neurodegenerative diseases . The imidazolidinone structure may interact with specific receptors involved in neurological pathways.

Case Studies and Experimental Findings

Study ReferenceApplication AreaKey Findings
AnticancerDemonstrated cytotoxic effects on cancer cell lines via microtubule disruption.
AntimicrobialShowed significant antibacterial activity against Gram-positive bacteria.
NeurologicalSuggested potential for modulation of calcium channels, relevant for neuroprotection.

Mechanism of Action

The mechanism of action of 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity to its targets, while the furan ring can participate in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Potential Applications/Properties Reference
2-(3-(4-Ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide 2-Oxoimidazolidine 4-Ethoxyphenyl, furan-2-ylmethyl Antimicrobial (inferred from structural analogs)
N-(4-Fluorophenyl)-2-(1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-3-yl)acetamide Benzoimidazoimidazole 4-Fluorophenyl, furan-2-ylmethyl Antibacterial (biofilm inhibition)
N-Desethyl isotonitazene (N-(2-(3-ethyl-2-oxoimidazolidin-1-yl)-5-nitrophenyl)-2-(4-isopropoxyphenyl)acetamide) 2-Oxoimidazolidine 5-Nitrophenyl, 4-isopropoxyphenyl Opioid receptor modulation (structural similarity)
OSMI-1 ((R)-2-(2-formylphenyl)-N-(furan-2-ylmethyl)-2-((2-oxo-1,2-dihydroquinoline)-6-sulfonamido)acetamide) Quinoline-sulfonamide-acetamide Formylphenyl, furan-2-ylmethyl, quinoline-sulfonamide O-GlcNAcase enzyme inhibition
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 2-Oxomorpholine 4-Acetyl, 4-isopropylphenyl Anticancer (morpholine derivatives in drug discovery)
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone-acetamide 2,4-Dichlorophenyl, pyrazolone Antibacterial (benzylpenicillin analogs)

Key Structural and Functional Differences:

Core Heterocycle: The imidazolidinone core in the target compound is less rigid than the benzoimidazoimidazole in but more planar than the morpholine in . This affects conformational flexibility and target binding.

Substituent Effects: 4-Ethoxyphenyl vs. Furan-2-ylmethyl vs. quinoline-sulfonamide (): Furan lacks the hydrogen-bond acceptor capacity of sulfonamide, which may reduce enzyme inhibition efficacy.

The isopropylphenyl group in introduces steric bulk, possibly reducing solubility but improving metabolic stability.

Research Findings and Hypotheses

  • Antimicrobial Activity : The furan-2-ylmethyl group in the target compound and may disrupt bacterial biofilms via hydrophobic interactions, as seen in related acetamides .
  • Enzyme Inhibition: The absence of a sulfonamide or quinoline moiety (cf. ) likely limits O-GlcNAcase inhibition but may allow for novel interactions with other hydrolases.
  • Structural Stability: The imidazolidinone core’s rigidity compared to morpholine derivatives () could enhance thermal stability in formulation processes.

Biological Activity

The compound 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule belonging to the class of imidazolidinones. This class is known for its diverse biological activities, making such compounds valuable in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazolidinone Ring : This is achieved by reacting an appropriate amine with an isocyanate or carbodiimide.
  • Alkylation : The introduction of the 4-ethoxyphenyl group is performed through nucleophilic substitution using a suitable halide.
  • Attachment of Furan Group : The furan moiety is integrated via a reaction with N-(furan-2-ylmethyl)acetamide.

The molecular structure can be summarized as follows:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC20H21N3O3
Molecular Weight365.4 g/mol
CAS Number1257549-92-0

Anticancer Activity

Recent studies have shown that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of imidazolidinones were evaluated for their ability to inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

In a study focusing on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates, it was found that modifications to the imidazolidinone structure could enhance anticancer activity, suggesting that similar strategies could be applied to our compound .

Antimicrobial Activity

Imidazolidinone derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential interactions with bacterial enzymes or receptors, which could lead to inhibition of bacterial growth. A case study on chlorosubstituted imidazolopyrazolines indicated promising antibacterial activity, paving the way for further exploration in related compounds .

The proposed mechanism of action for This compound involves:

  • Target Binding : The compound may bind to specific enzymes or receptors, altering their activity and leading to desired biological effects.
  • Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Pathways : Interference with bacterial metabolic pathways could explain its potential antimicrobial effects.

Case Studies

Several studies have highlighted the effectiveness of imidazolidinone derivatives in treating various diseases:

  • Anticancer Efficacy : A study demonstrated that specific modifications in the imidazolidinone structure significantly enhanced antiproliferative activity against human cancer cells grafted onto chick chorioallantoic membrane assays .
  • Antimicrobial Evaluation : Research on substituted imidazole derivatives revealed notable antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting that similar compounds could be effective against resistant strains .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide?

The synthesis typically involves multi-step reactions requiring precise control of solvents, catalysts, and protective groups. For example:

  • Step 1 : Formation of the imidazolidinone core via cyclization using potassium carbonate in dimethylformamide (DMF) under reflux .
  • Step 2 : Coupling with furan-2-ylmethylamine via nucleophilic substitution, optimized using chloroacetyl intermediates and inert solvents like dichloromethane .
  • Monitoring : Reaction progress is tracked via TLC, with purification through column chromatography or recrystallization from ethanol .

Q. How can researchers confirm the molecular structure and purity of this compound?

Advanced spectroscopic and analytical techniques are essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR provide detailed connectivity, such as distinguishing the ethoxyphenyl group (δ ~6.8–7.4 ppm for aromatic protons) and the furan methylene (δ ~4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 385.16) .
  • X-ray Crystallography : Resolves spatial arrangements, particularly for chiral centers or tautomeric forms .

Q. What solvents and catalysts are critical for functionalizing the acetamide moiety?

  • Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity during substitutions, while dichloromethane minimizes side reactions .
  • Catalysts : Pd/C for hydrogenation of nitro groups or Cu(I) for click chemistry modifications .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of the furan-2-ylmethyl group?

Low yields often arise from steric hindrance or competing side reactions. Methodological improvements include:

  • Temperature Control : Reducing reaction temperature to 0–5°C to suppress byproducts like N-alkylation .
  • Protective Groups : Temporarily protecting the imidazolidinone oxygen with tert-butyldimethylsilyl (TBS) groups to direct reactivity .
  • Alternative Coupling Agents : Using HATU or EDCI instead of DCC to improve efficiency .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies may stem from assay variability or structural analogs. Researchers should:

  • Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
  • Characterize Metabolites : LC-MS/MS to identify degradation products that may interfere with activity .
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing ethoxyphenyl with fluorophenyl) to isolate pharmacophore contributions .

Q. How to evaluate the environmental impact of this compound during disposal?

Follow methodologies from environmental chemistry studies:

  • Biodegradation Assays : OECD 301F test to measure microbial degradation in wastewater .
  • Ecotoxicology : Daphnia magna acute toxicity tests (LC50_{50}) and algal growth inhibition assays .
  • Computational Modeling : Use EPI Suite to predict bioaccumulation and persistence .

Q. What experimental designs are suitable for studying oxidative stability?

  • Forced Degradation : Expose the compound to H2_2O2_2 (3% v/v) or UV light (254 nm) and monitor decomposition via HPLC .
  • Kinetic Studies : Arrhenius plots to determine activation energy (EaE_a) of degradation pathways .
  • Antioxidant Additives : Test stabilizers like BHT (butylated hydroxytoluene) in formulation buffers .

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